MK-8033

Description

Properties

IUPAC Name |

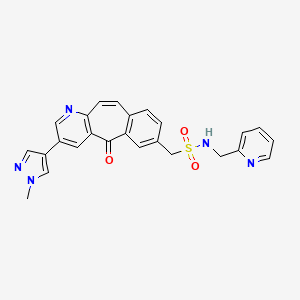

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFTOSOFDEKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143002 | |

| Record name | MK-8033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001917-37-8 | |

| Record name | MK-8033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-8033 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-8033 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-8033: A Technical Whitepaper on its Mechanism of Action as a Dual c-Met/Ron Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8033 is a potent, orally bioavailable small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantais).[1][2] By preferentially binding to the activated conformation of these kinases, this compound effectively abrogates downstream signaling pathways implicated in tumor cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of its core signaling pathways and experimental workflows. Although showing a tolerable safety profile in a Phase I clinical trial, further clinical development of this compound was discontinued (B1498344) due to limited clinical activity.[3][4]

Core Mechanism of Action: Dual Inhibition of c-Met and Ron

This compound functions as an ATP-competitive inhibitor of both c-Met and Ron kinases.[2] The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers the recruitment of downstream signaling effectors, primarily activating the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cell growth and survival. Dysregulation of the HGF/c-Met axis is a known driver in numerous malignancies.

This compound's inhibitory activity extends to Ron, another RTK with structural homology to c-Met. The Ron signaling pathway, activated by its ligand, macrophage-stimulating protein (MSP), also plays a role in tumorigenesis, particularly in promoting cell motility and invasion. The dual inhibitory nature of this compound provides a more comprehensive blockade of oncogenic signaling in tumors where both c-Met and Ron are active.

Signaling Pathway Inhibition

The binding of this compound to the ATP-binding pocket of activated c-Met and Ron prevents the phosphorylation of the kinase domain, thereby inhibiting the downstream signaling cascade. Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of c-Met, as well as the downstream effectors Akt and ERK in cancer cell lines.[2]

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase and Cellular Potency

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | c-Met (recombinant) | 1 nM | [1][2][3] |

| IC50 | Ron (recombinant) | 7 nM | [1][2] |

| Kd | Phosphorylated c-Met | 3.2 nM | [2][5] |

| Kd | Unphosphorylated c-Met | 10.4 nM | [2] |

| IC50 (c-Met Mutants) | N1100Y | 2.0 nM | [5] |

| Y1230C | 1.0 nM | [5] | |

| Y1230H | 0.6 nM | [5] | |

| Y1235D | 0.6 nM | [5] | |

| M1250T | 1.2 nM | [5] | |

| IC50 (c-Met Phosphorylation) | GTL-16 cells | 0.03 µM | [2] |

| IC50 (Cell Proliferation) | GTL-16 cells | 0.58 µM | [2] |

| Anti-proliferative Activity | Gastric & NSCLC cell lines | Sub-micromolar IC50 | [3] |

Table 2: In Vitro Kinase Selectivity

| Kinase | % Inhibition at 1 µM |

| c-Met | >90% |

| Ron (MST1R) | >90% |

| Fes | 60-70% |

| FGFR3 | 60-70% |

| Flt4 | 60-70% |

| Mer | 60-70% |

| Selectivity | >100-fold selective for c-Met/Ron vs. measured kinome (221 kinases) |

Data from a kinase panel screen by Millipore.[5]

Table 3: Preclinical Pharmacokinetics

| Species | Parameter | Value | Reference |

| Rat | Half-life (t1/2) | 0.8 hours | [2] |

| Oral Bioavailability (F) | 35% | [2] | |

| Dog | Half-life (t1/2) | 3.1 hours | [2] |

| Oral Bioavailability (F) | 33% | [2] |

Table 4: In Vivo Efficacy

| Model | Treatment | Effect | Reference |

| GTL-16 Gastric Tumor Xenograft | 100 mg/kg, twice daily (oral) | 86% tumor growth inhibition | [2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant c-Met or Ron kinase, a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and kinase assay buffer are prepared.

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Reaction Setup: The kinase and varying concentrations of this compound (or DMSO for control) are added to the wells of a microplate and pre-incubated.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Signal Detection: The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent (e.g., ADP-Glo, which measures luminescence).

-

Data Analysis: The signal is measured, and the data are used to generate a dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., GTL-16) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Western Blotting for Phospho-Protein Analysis

Objective: To assess the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the proteins of interest (e.g., p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent dual inhibitor of the c-Met and Ron receptor tyrosine kinases, demonstrating significant anti-proliferative and anti-tumor activity in preclinical models. Its mechanism of action is centered on the ATP-competitive inhibition of these kinases, leading to the suppression of key downstream signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways. While preclinical data were promising, the decision to halt further clinical development underscores the challenges in translating in vitro potency and in vivo efficacy in animal models to significant clinical benefit in patients with advanced solid tumors. The information presented in this guide provides a comprehensive technical overview for researchers in the field of oncology and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Synthesis of MK-8033: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis, Mechanism of Action, and Clinical Landscape of a Potent c-Met/Ron Kinase Inhibitor

This technical guide provides a comprehensive overview of the synthesis of MK-8033, a potent dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers, scientists, and professionals in the field of drug development, this document details the synthetic pathways, biological context, and available clinical data for this compound.

This compound, chemically known as 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, was identified as a promising candidate for cancer therapy due to its specific inhibition of the activated conformation of c-Met.[3][4] While the clinical development of this compound was discontinued, the synthetic strategies and biological insights gained from its study remain valuable to the scientific community.

Mechanism of Action and Signaling Pathway

This compound is a small-molecule inhibitor that targets the hepatocyte growth factor (HGF)/c-Met signaling axis.[5] The c-Met receptor tyrosine kinase and its ligand, HGF, play a crucial role in cell proliferation, survival, and motility. Aberrant activation of the c-Met pathway is implicated in the development and progression of various cancers.[5] this compound is also an inhibitor of the Ron (Recepteur d'Origine Nantaise) kinase, another member of the Met family.[1]

Upon binding of HGF, c-Met dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This activation triggers multiple intracellular signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways, which are central to cancer cell growth and survival.[5][6] this compound exerts its therapeutic effect by binding to the activated form of c-Met, thereby preventing its autophosphorylation and blocking the subsequent activation of these downstream pathways.[1][5]

Synthesis of this compound

The synthesis of this compound was reported to involve a novel two-step protocol for the formation of the benzylic sulfonamide moiety, a key structural feature of the molecule.[3][4] While the full, detailed experimental protocol from the primary literature is not publicly available, the key synthetic strategies can be inferred from the publication and related patents. The synthesis likely commences from a versatile tricyclic dihalide intermediate, which undergoes a series of reactions including Suzuki-Miyaura coupling and amide formation to construct the core structure.[4]

A plausible synthetic workflow is outlined below. This workflow is a representation of the likely synthetic approach based on available information and is intended for illustrative purposes.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the public domain search results. The primary scientific literature describing its discovery provides a general outline of the synthetic strategy but does not include the specific reaction conditions, reagent quantities, and purification methods required to replicate the synthesis.[3][4] Similarly, while patents related to the benzo[1][2]cyclohepta[1,2-b]pyridine core exist, they do not provide a specific example of the synthesis of this compound.

For researchers interested in synthesizing this compound or its analogs, the recommended approach would be to consult the primary publication, "Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met" in the Journal of Medicinal Chemistry, and its supplementary information for the detailed experimental procedures.

Quantitative Data

The biological activity and clinical parameters of this compound have been quantified in various studies.[2][5] A summary of this data is presented below for easy comparison.

| Parameter | Value | Reference |

| In Vitro Activity | ||

| c-Met IC50 | 1 nM | [5] |

| Ron IC50 | 7 nM | [7] |

| Clinical Data (Phase I) | ||

| Maximum Tolerated Dose (MTD) | 750 mg twice daily | [2][5] |

| Most Common Adverse Events (>20%) | Fatigue (28.3%), Nausea (21.7%), Alopecia (19.6%) | [2][5] |

| Partial Response | 1 patient (endometrioid adenocarcinoma) | [2][5] |

| Stable Disease | 8 patients | [2][5] |

| Median Progression-Free Survival (PFS) | 57 days | [2][5] |

Conclusion

This compound is a potent and selective dual inhibitor of c-Met and Ron kinases with a well-defined mechanism of action. Although its clinical development was halted, the synthetic chemistry and the understanding of its interaction with the c-Met signaling pathway provide a valuable foundation for the design of future kinase inhibitors. The information presented in this guide, compiled from publicly available scientific literature and clinical trial data, offers a detailed overview for professionals in the field of oncology drug discovery and development. Further investigation into the synthesis and structure-activity relationships of this class of compounds may lead to the discovery of new and effective cancer therapeutics.

References

- 1. US7709657B2 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2012050764A1 - Process for the preparation of cycloheptapyridine cgrp receptor antagonists - Google Patents [patents.google.com]

- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide: c-Met Binding Affinity of MK-8033

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the binding affinity and inhibitory profile of MK-8033, a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases. This compound distinguishes itself by demonstrating preferential binding to the activated conformation of the c-Met kinase.[1][2][3]

Executive Summary

This compound is an orally active, ATP-competitive small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[2][4] It potently inhibits both wild-type and various oncogenic mutant forms of c-Met, as well as the Ron kinase.[1][5] A key characteristic of this compound is its higher affinity for the phosphorylated, activated state of c-Met compared to its unphosphorylated counterpart.[1][5] Despite promising preclinical data, the clinical development of this compound was discontinued (B1498344) due to limited clinical activity observed in a first-in-human Phase I trial.[2][4]

Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound against c-Met and Ron kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Line/Conditions |

| Wild-Type c-Met | IC₅₀ | 1 nM | --- |

| Ron | IC₅₀ | 7 nM | --- |

| c-Met Phosphorylation (Y1349) | IC₅₀ | 0.03 µM | GTL-16 cells |

| GTL-16 Cell Proliferation | IC₅₀ | 0.58 µM | 72-hour exposure |

Data sourced from MedchemExpress.[1]

Table 2: Binding Affinity of this compound for c-Met Kinase Domain

| c-Met State | Parameter | Value |

| Phosphorylated | K_d | 3.2 nM |

| Unphosphorylated | K_d | 10.4 nM |

Data sourced from Chemsrc.[5]

Table 3: Inhibitory Activity of this compound Against Oncogenic c-Met Mutants

| c-Met Mutant | IC₅₀ | ATP Concentration |

| Y1230C | 0.6 - 1 nM | 50 µM |

| Y1230H | 0.6 - 1 nM | 50 µM |

| Y1235D | 0.6 - 1 nM | 50 µM |

| N1100Y | 2.0 nM | --- |

| M1250T | Not Specified | --- |

Data sourced from Chemsrc.[5]

Signaling Pathways and Mechanism of Action

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades like the MAPK and PI3K pathways.[4] These pathways are crucial for cell proliferation, migration, and survival.[6] Aberrant c-Met signaling is implicated in various cancers.[4] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and Ron, thereby blocking their activation and subsequent downstream signaling.[1]

Caption: HGF/c-Met signaling pathway and inhibition by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary, this section outlines the general methodologies for determining kinase inhibition and binding affinity.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

-

Reagents and Materials:

-

Recombinant human c-Met (or Ron) kinase domain.

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

This compound at various concentrations.

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

-

Kinase reaction plates (e.g., 96-well or 384-well).

-

Phosphocellulose filter mats or beads for capturing the phosphorylated substrate.

-

Scintillation counter.

-

-

Procedure:

-

A reaction mixture is prepared containing the kinase, substrate, and assay buffer.

-

This compound, serially diluted in DMSO, is added to the reaction wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).

-

The phosphorylated substrate is captured on a filter, and unincorporated ATP is washed away.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity (General Protocol)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (K_d) of a small molecule to a protein.

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Recombinant c-Met kinase domain (ligand).

-

This compound (analyte).

-

Immobilization buffer (e.g., sodium acetate).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS).

-

-

Procedure:

-

The c-Met protein is immobilized onto the surface of the sensor chip.

-

A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

-

This compound at various concentrations is injected over the surface, allowing for association with the immobilized c-Met.

-

The running buffer is then reintroduced to monitor the dissociation of the this compound/c-Met complex.

-

The sensor surface is regenerated to remove any remaining bound analyte.

-

The binding response is measured in real-time as a change in the refractive index at the sensor surface.

-

The association rate (k_on), dissociation rate (k_off), and dissociation constant (K_d = k_off / k_on) are determined by fitting the sensorgram data to a binding model.

-

Caption: General experimental workflow for inhibitor characterization.

Preclinical and Clinical Overview

In preclinical studies, this compound demonstrated dose-dependent antitumor efficacy in a GTL-16 (c-Met amplified gastric cancer) xenograft model.[4][7] Oral administration of this compound led to significant inhibition of c-Met phosphorylation in tumors.[5] Furthermore, this compound was shown to radiosensitize c-Met-expressing non-small-cell lung cancer cells.[1]

A first-in-human Phase I clinical trial (NCT00559182) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[8][9] The study established an MTD of 750 mg twice daily.[2][4] While the drug was generally well-tolerated, it showed limited clinical activity, with one partial response and eight patients having stable disease.[2] Consequently, further clinical development of this compound was discontinued.[2][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]

- 6. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Study of this compound in Patients With Advanced Solid Tumors (this compound-001) [ctv.veeva.com]

The Dual ATP-Competitive Inhibitor MK-8033: A Technical Guide to its Interaction with Phosphorylated c-Met

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between the potent, orally active, and ATP-competitive small molecule inhibitor, MK-8033, and its primary target, the phosphorylated mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of action, quantitative binding and inhibition data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction to this compound and c-Met

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of numerous cellular processes, including proliferation, motility, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, often through gene amplification, mutation, or overexpression, is a key driver in the development and progression of various human cancers.[3][4] this compound is a dual inhibitor of c-Met and Ron, another receptor tyrosine kinase, that exhibits a strong preference for the activated, phosphorylated conformation of the c-Met kinase domain.[5][6] This preferential binding to the active state underscores its targeted approach to disrupting oncogenic signaling.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of c-Met.[5] Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and undergoes autophosphorylation on specific tyrosine residues within its C-terminal docking site.[3] This phosphorylation event activates the kinase, initiating downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.[3] this compound preferentially binds to this phosphorylated, active conformation of c-Met, effectively blocking its kinase activity and preventing the subsequent activation of these downstream pathways.[3][5] This inhibition ultimately leads to a reduction in tumor cell proliferation, survival, and invasion.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Inhibitory Potency of this compound

| Target | Parameter | Value | Cell Line/System | Reference |

| Wild-type c-Met | IC50 | 1 nM | Biochemical Assay | [3][5] |

| Ron | IC50 | 7 nM | Biochemical Assay | [5] |

| c-Met (Y1230C mutant) | IC50 | 0.6 nM | Biochemical Assay | [7] |

| c-Met (Y1230H mutant) | IC50 | 1 nM | Biochemical Assay | [7] |

| c-Met (Y1235D mutant) | IC50 | 1 nM | Biochemical Assay | [7] |

| c-Met (N1100Y mutant) | IC50 | 2.0 nM | Biochemical Assay | [7] |

| c-Met (M1250T mutant) | IC50 | - | Biochemical Assay | [7] |

| GTL-16 (gastric cancer) | IC50 (proliferation) | 582 nM | Cell-based Assay | [7] |

| HCT116 (colon cancer) | IC50 (proliferation) | >10,000 nM | Cell-based Assay | [7] |

Table 2: Binding Affinity of this compound to c-Met

| Target Conformation | Parameter | Value | Method | Reference |

| Phosphorylated c-Met | Kd | 3.2 nM | Biochemical Assay | [5][7] |

| Unphosphorylated c-Met | Kd | 10.4 nM | Biochemical Assay | [5][7] |

Table 3: In Vivo Efficacy of this compound in GTL-16 Xenograft Model

| Dose (oral, twice daily) | Tumor Growth Inhibition | Reference |

| 3 mg/kg | 22% | [5] |

| 10 mg/kg | 18% | [5] |

| 30 mg/kg | 57% | [5] |

| 100 mg/kg | 86% | [3][5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.

c-Met Signaling Pathway and Inhibition by this compound

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical workflow for preclinical evaluation of a c-Met inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

c-Met Kinase Assay (Biochemical IC50 Determination)

This protocol is adapted from commercially available kinase assay kits.[2][8][9]

Objective: To determine the in vitro inhibitory concentration (IC50) of this compound against recombinant c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the c-Met kinase and the peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This protocol is a standard method for assessing the inhibition of receptor phosphorylation in a cellular context.[10]

Objective: To determine the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins in cancer cell lines.

Materials:

-

c-Met dependent cancer cell line (e.g., GTL-16 with constitutive activation, or A549 which requires HGF stimulation)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Hepatocyte Growth Factor (HGF), if required

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours if HGF stimulation is required.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

If required, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.

-

Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[3][11]

Objective: To assess the in vivo anti-tumor activity of this compound in a c-Met dependent tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

c-Met amplified cancer cell line (e.g., GTL-16)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously implant a suspension of GTL-16 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses (e.g., 3, 10, 30, 100 mg/kg) twice daily. The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met).

-

Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

This compound is a potent and selective dual inhibitor of c-Met and Ron, with a clear preference for the activated, phosphorylated form of c-Met. The quantitative data from biochemical and cell-based assays, along with in vivo studies, demonstrate its ability to effectively inhibit c-Met signaling and suppress tumor growth in c-Met dependent cancer models. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of c-Met inhibitors. While the clinical development of this compound was discontinued, the extensive preclinical data and the understanding of its interaction with phosphorylated c-Met remain valuable for the broader field of targeted cancer therapy.[3]

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Have clinical trials properly assessed c-Met inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

Downstream Effects of MK-8033 on ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8033 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical driver of cell proliferation, survival, and metastasis in numerous cancers, and its signaling is intricately linked with the Ras/Raf/MEK/ERK (MAPK) cascade. This technical guide provides an in-depth analysis of the downstream effects of this compound on ERK signaling, summarizing key preclinical findings, detailing relevant experimental protocols, and visualizing the associated molecular pathways. While clinical development of this compound was discontinued, the data from its preclinical evaluation offer valuable insights into the therapeutic potential and molecular consequences of c-Met inhibition.

Introduction to this compound and the c-Met/ERK Axis

This compound is a dual inhibitor of the c-Met and RON receptor tyrosine kinases.[1] c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling adaptors. This activation triggers multiple intracellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. The ERK pathway, in particular, is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting c-Met, this compound aims to attenuate these downstream oncogenic signals.

Mechanism of Action: Inhibition of c-Met and Downstream ERK Signaling

This compound functions by binding to the kinase domain of c-Met, preventing its autophosphorylation and subsequent activation. This blockade at the apex of the signaling cascade has direct consequences on downstream effectors. Preclinical studies have demonstrated that this compound effectively downregulates the phosphorylation of both ERK and AKT in cancer cell lines with high basal levels of c-Met expression.[2]

Data Presentation: Effects of this compound on ERK Phosphorylation

| Cell Line | Basal c-Met Expression | Effect of this compound on ERK Phosphorylation | Reference |

| EBC-1 | High | Downregulation | [2] |

| H1993 | High | Downregulation | [2] |

| A549 | Low | No effect | [2] |

| H460 | Low | No effect | [2] |

Table 1. Qualitative Summary of this compound Effects on ERK Phosphorylation in NSCLC Cell Lines

The data indicate that the inhibitory effect of this compound on the ERK pathway is dependent on the cellular context, specifically the expression level of its primary target, c-Met.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the downstream effects of this compound on ERK signaling.

Western Blotting for Phospho-ERK (p-ERK)

This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., EBC-1, H1993, A549, H460)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound and/or radiation, a key functional downstream effect.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

Radiation source

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After cell adherence, treat with this compound or vehicle. For radiosensitization studies, irradiate the cells with a specified dose of radiation, with or without this compound pre-treatment.

-

Incubation: Incubate the cells for 10-14 days to allow for colony formation.

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol.

-

Stain with crystal violet solution.

-

-

Quantification: Count the number of colonies (typically defined as containing >50 cells). The plating efficiency and surviving fraction can then be calculated.

Downstream Cellular Consequences of ERK Signaling Inhibition by this compound

The inhibition of ERK phosphorylation by this compound in c-Met-dependent cells leads to significant downstream cellular effects. The primary consequence observed in preclinical studies is the radiosensitization of tumors.[1][2] This is believed to occur through the impairment of DNA damage repair mechanisms, as suggested by the enhancement of γ-H2AX levels, a marker of DNA double-strand breaks.[2]

Generally, the inhibition of the ERK pathway can lead to:

-

Reduced Cell Proliferation: ERK is a key driver of the cell cycle, and its inhibition can lead to G1 arrest.

-

Induction of Apoptosis: While context-dependent, sustained inhibition of pro-survival signals from the ERK pathway can trigger programmed cell death.

-

Altered Gene Expression: ERK phosphorylates and activates numerous transcription factors, such as c-Fos, c-Jun, and Elk-1. Inhibition of ERK would therefore be expected to alter the expression of genes involved in cell growth, survival, and invasion.

Conclusion

This compound effectively inhibits the c-Met receptor tyrosine kinase, leading to a downstream reduction in ERK phosphorylation in cancer cells with high c-Met expression. This molecular event translates into clinically relevant cellular outcomes, most notably the sensitization of cancer cells to radiation therapy. While the clinical development of this compound has been halted, the preclinical data underscore the importance of the c-Met/ERK axis as a therapeutic target. Further investigation into the detailed downstream transcriptional consequences of c-Met inhibition could unveil additional biomarkers and therapeutic strategies for c-Met-driven malignancies.

References

- 1. C-Met inhibitor MK-8003 radiosensitizes c-Met-expressing non-small-cell lung cancer cells with radiation-induced c-Met-expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on MK-8033 and its Inhibition of the PI3K/Akt Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8033 is a potent and selective small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases. While not a direct inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, its mechanism of action involves the attenuation of downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. This technical guide provides a comprehensive overview of this compound, its impact on the PI3K/Akt signaling pathway, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction: this compound and the c-Met/PI3K/Akt Axis

This compound is an ATP-competitive inhibitor that preferentially binds to the activated conformation of the c-Met kinase.[1] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This activation triggers multiple signaling pathways, including the Ras/MAPK and the PI3K/Akt pathways, which are frequently dysregulated in various cancers.[2] By inhibiting c-Met, this compound effectively blocks these downstream signals, leading to anti-proliferative and anti-tumor effects. The indirect inhibition of the PI3K/Akt pathway is a key component of this compound's anti-cancer activity.

Mechanism of Action: How this compound Modulates PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a critical regulator of normal cellular processes and is often hyperactivated in cancer, promoting tumorigenesis. The pathway is initiated by the activation of receptor tyrosine kinases, such as c-Met.

Upon HGF-mediated c-Met activation, the p85 regulatory subunit of PI3K is recruited to the receptor's docking site, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR, S6 kinase (S6K), and 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and survival.

This compound, by inhibiting the initial c-Met activation step, prevents the recruitment and activation of PI3K, thereby reducing the production of PIP3 and leading to decreased activation of Akt and its downstream effectors.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for this compound's inhibitory activity from preclinical studies.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| c-Met (Wild-type) | Kinase Assay | 1 | [3] |

| GTL-16 (Gastric Cancer) | Proliferation Assay | Sub-micromolar | [3] |

| A549 (Non-small cell lung) | Proliferation Assay | Sub-micromolar | [3] |

Table 2: In Vivo Tumor Growth Inhibition

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| GTL-16 (Gastric Cancer) | This compound (100 mg/kg, twice daily, oral) | Significant | [3] |

Note: Specific percentage of tumor growth inhibition for the GTL-16 xenograft model was not available in the public domain.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro c-Met Kinase Assay

This assay measures the direct inhibitory effect of this compound on c-Met kinase activity.

-

Reagents and Materials: Recombinant human c-Met kinase, Poly (Glu, Tyr) 4:1 peptide substrate, ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[4][5][6][7][8]

-

Procedure:

-

Serially dilute this compound in DMSO.

-

Add the diluted compound, recombinant c-Met kinase, and the peptide substrate to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection system.[4]

-

-

Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Cell Lines: GTL-16 (gastric carcinoma) and A549 (non-small cell lung carcinoma) cells.

-

Reagents and Materials: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).[9][10][11][12]

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value for cell proliferation inhibition.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.

-

Reagents and Materials: Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, primary antibodies against p-c-Met (Tyr1234/1235), total c-Met, p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1, HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.[13][14][15][16][17]

-

Procedure:

-

Treat cells (e.g., GTL-16 or A549) with various concentrations of this compound for a specified time. For HGF-induced phosphorylation in A549 cells, serum-starve the cells before treatment with this compound, followed by stimulation with HGF.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice).[1][18][19][20][21]

-

Cell Line: GTL-16 human gastric carcinoma cells.

-

Procedure:

-

Subcutaneously implant GTL-16 cells into the flank of the mice.[18][19]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, twice daily) or vehicle control orally.[3]

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[22]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

-

Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated group to the control group.

Clinical Development and Future Directions

A first-in-human phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 750 mg twice daily.[3][23] The most common treatment-related adverse events were fatigue, nausea, and alopecia.[23] While the clinical activity was limited, with one partial response and eight patients with stable disease, the study demonstrated that this compound was generally well-tolerated.[3][23]

Despite these initial findings, the clinical development of this compound was discontinued.[3][23] However, the study of c-Met inhibitors and their indirect effects on crucial signaling pathways like PI3K/Akt remains an important area of cancer research. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel targeted therapies for cancer. Further investigation into biomarkers that predict response to c-Met inhibition could help in identifying patient populations who would most benefit from such treatments.

References

- 1. veterinarypaper.com [veterinarypaper.com]

- 2. dovepress.com [dovepress.com]

- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ccrod.cancer.gov [ccrod.cancer.gov]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. Dual inhibition of EGFR and MET induces synthetic lethality in triple-negative breast cancer cells through downregulation of ribosomal protein S6 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 19. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8033: A Technical Guide to a Dual c-Met/Ron Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8033 is a potent, orally active, and ATP-competitive small-molecule inhibitor that demonstrates dual specificity for the c-Met and Ron receptor tyrosine kinases (RTKs).[1][2] Both c-Met and Ron are key drivers in oncogenesis, implicated in tumor formation, progression, metastasis, angiogenesis, and resistance to various cancer therapies.[3][4][5] The aberrant activation of these RTKs, through overexpression, mutation, or amplification, is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention.[6][7] this compound distinguishes itself by preferentially binding to the activated (phosphorylated) conformation of the c-Met kinase domain, a characteristic that contributes to its high specificity.[1][8][9] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical evaluation, with a focus on quantitative data and experimental methodologies.

Core Properties of this compound

This compound, with the chemical name 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, was developed to address the oncogenic roles of c-Met and Ron.[9] Its development was unfortunately discontinued (B1498344) after a Phase I clinical trial showed limited clinical activity, despite being well-tolerated.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Kd (Binding Affinity) | Cell Line | Notes |

| c-Met (Wild-Type) | Kinase Assay | 1 nM[1][8] | 10.4 nM (unphosphorylated)[1][8] | - | ATP competitive inhibitor.[1] |

| c-Met (Phosphorylated) | Kinase Assay | - | 3.2 nM[1][8] | - | Preferential binding to the activated conformation.[1][8] |

| c-Met (N1100Y mutant) | Kinase Assay | 2.0 nM[8] | - | - | Potent inhibition of activating mutations.[8] |

| c-Met (Y1230C, Y1230H, Y1235D mutants) | Kinase Assay | 0.6 - 1 nM[8] | - | - | Potent inhibition of oncogenic activation loop mutants.[8] |

| Ron | Kinase Assay | 7 nM[1] | - | - | Dual inhibitor activity.[1] |

| c-Met phosphorylation (Y1349) | Cell-based Assay | 0.03 µM[1] | - | GTL-16 (gastric cancer) | Inhibition of downstream signaling.[1] |

| Cell Proliferation | Cell-based Assay | 0.58 µM[1][8] | - | GTL-16 (gastric cancer) | Demonstrates anti-proliferative activity.[1][8] |

| Cell Proliferation | Cell-based Assay | >10 µM[8] | - | HCT116 | No inhibition in cells without basal c-Met activation.[8] |

| CYP3A4 Inhibition | Enzyme Assay | 31% inhibition at 10 µM[1] | - | - | Indicates potential for drug-drug interactions.[1] |

Table 2: In Vivo Efficacy of this compound in a GTL-16 Gastric Cancer Xenograft Model

| Dose (Oral Administration) | Dosing Schedule | Tumor Growth Inhibition | Notes |

| 3 mg/kg | Twice daily for 21 days | 22%[1][8] | Dose-dependent anti-tumor efficacy.[8] |

| 10 mg/kg | Twice daily for 21 days | 18%[1][8] | Dose-dependent anti-tumor efficacy.[8] |

| 30 mg/kg | Twice daily for 21 days | 57%[1][8] | Dose-dependent anti-tumor efficacy.[8] |

| 100 mg/kg | Twice daily for 21 days | 86%[1][8] | Resulted in essentially complete inhibition of p-Met (Y1349) in tumors.[8] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Bioavailability | Half-life (t1/2) | Notes |

| Rat | 35%[1] | 0.8 h[1] | Moderate clearance.[1] |

| Dog | 33%[1] | 3.1 h[1] | Moderate clearance.[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of both c-Met and Ron, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[4][6][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-human phase I dose escalation study of this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]

- 9. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

Technical Guide: Chemical and Pharmacological Properties of MK-8033

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8033 is a potent and specific, orally bioavailable, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It exhibits a preferential affinity for the activated conformation of c-Met.[1] Developed as a potential therapeutic agent for cancer, this compound has been evaluated in preclinical studies and a Phase I clinical trial for advanced solid tumors.[2][3] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Properties

This compound is a synthetic small molecule with the following key identifiers and physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide | [1] |

| Molecular Formula | C₂₅H₂₁N₅O₃S | [1] |

| Molecular Weight | 471.53 g/mol | [1] |

| CAS Number | 1001917-37-8 | [1] |

| Appearance | Light yellow to yellow solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Store at -20°C | [7] |

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of the c-Met (hepatocyte growth factor receptor) and Ron (recepteur d'origine nantaise) receptor tyrosine kinases.[1] These receptors, upon binding their respective ligands, HGF and MSP, dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[5][8] Dysregulation of the c-Met and Ron pathways is implicated in the development and progression of various cancers.[5][8]

This compound competitively binds to the ATP-binding pocket of the kinase domain of both c-Met and Ron, thereby preventing their phosphorylation and subsequent activation of downstream signaling.[1]

c-Met Signaling Pathway

The c-Met signaling pathway, upon activation by its ligand HGF, triggers multiple downstream cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility. This compound inhibits the initial autophosphorylation of c-Met, thus blocking the entire downstream signaling cascade.

Ron Signaling Pathway

Similarly, the Ron signaling pathway is activated by its ligand MSP (Macrophage-Stimulating Protein), leading to the activation of downstream effectors like PI3K/AKT and MAPK, which are involved in cell growth and motility. This compound's inhibition of Ron kinase activity blocks these signaling events.

Biological Activity

The inhibitory activity of this compound has been characterized through various in vitro and in vivo assays.

| Assay | Target/Cell Line | IC₅₀/EC₅₀ | Reference |

| In Vitro Kinase Assay | c-Met | 1 nM | [2] |

| Ron | 7 nM | [6] | |

| Cellular Phosphorylation (p-Met) | GTL-16 | 30 nM | [6] |

| Cell Proliferation Assay | GTL-16 (c-Met amplified gastric cancer) | 580 nM | [6] |

| EBC-1 (NSCLC) | Not specified | [6] | |

| H1993 (NSCLC) | Not specified | [6] |

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described in the primary literature.[1]

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against c-Met and Ron kinases.

Methodology:

-

Recombinant human c-Met or Ron kinase domain is incubated with a peptide substrate and ATP in a kinase buffer.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is determined using a colorimetric or luminescence-based assay (e.g., MTT or CellTiter-Glo®), which measures metabolic activity.

-

The absorbance or luminescence is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Human cancer cells (e.g., GTL-16) are subcutaneously implanted into immunodeficient mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamics).

Clinical Development

This compound was investigated in a first-in-human, Phase I dose-escalation study in patients with advanced solid tumors.[2][3] The study aimed to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[2][3] While the compound was found to be well-tolerated, further clinical development was discontinued.[2]

Conclusion

This compound is a well-characterized dual inhibitor of c-Met and Ron with potent activity in preclinical models. The data summarized in this technical guide provide a comprehensive overview of its chemical properties, mechanism of action, and biological activity, serving as a valuable resource for researchers in the field of oncology and drug development.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (this compound): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MSP-RON Pathway: Potential Regulator of Inflammation and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncogenic signaling pathways activated by RON receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8033 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8033 is a potent, ATP-competitive small-molecule inhibitor primarily targeting the c-Met and Ron (MST1R) receptor tyrosine kinases. It exhibits a high degree of selectivity, with a preferential binding affinity for the activated conformation of c-Met. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, including detailed quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows. While showing promise in preclinical studies, the clinical development of this compound was discontinued (B1498344) due to limited clinical activity. This document serves as a detailed resource for researchers interested in the biochemical and cellular characteristics of this c-Met/Ron dual inhibitor.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and invasion. Aberrant activation of the HGF/c-Met signaling pathway through gene amplification, mutation, or protein overexpression is implicated in the pathogenesis and progression of numerous human cancers. This makes c-Met an attractive target for therapeutic intervention. This compound was developed as a specific inhibitor of c-Met and the closely related Ron kinase, demonstrating anti-proliferative and anti-tumor effects in preclinical models. This guide delves into the specifics of its kinase inhibition profile and the methodologies used to characterize its activity.

Kinase Selectivity Profile

This compound is a highly potent inhibitor of wild-type c-Met with a reported IC50 of 1 nM.[1] It also demonstrates potent inhibition of the Ron (MST1R) kinase. The selectivity of this compound has been assessed against a broad panel of kinases, revealing a high degree of specificity for c-Met and Ron.

Quantitative Kinase Inhibition Data

The kinase selectivity of this compound was evaluated at a concentration of 1 µM against a panel of 221 kinases by Millipore. The results highlight its specificity, with only c-Met and Ron being inhibited by more than 90%.[1]

| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Notes |

| c-Met | >90% | 1 | Primary Target |

| Ron (MST1R) | >90% | 7 | Primary Target |

| Fes | 60-70% | >100 | Off-target |

| FGFR3 | 60-70% | >100 | Off-target |

| Flt4 (VEGFR3) | 60-70% | >100 | Off-target |

| Mer | 60-70% | >100 | Off-target |

Table 1: Kinase inhibition data for this compound. Titration experiments have demonstrated that this compound is >100-fold more selective for c-Met and Ron compared to the other kinases in the panel.[1]

Signaling Pathways and Experimental Workflows

HGF/c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

Experimental Workflow for Kinase Profiling

A general workflow for assessing the selectivity of a kinase inhibitor like this compound involves an initial broad screen followed by more detailed dose-response studies for hits.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the key assays used to characterize this compound. While the precise details from the original studies may vary, these protocols are based on standard and widely accepted methodologies.

In Vitro Kinase Inhibition Assay (Millipore KinaseProfiler™ - Radiometric)

This assay quantifies the inhibitory activity of a compound against a panel of kinases by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.

-

Materials:

-

Kinase of interest (e.g., c-Met, Ron)

-

Specific peptide substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound serially diluted in DMSO

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase and its specific substrate in the kinase buffer.

-

Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the reaction mixture. A DMSO control (0% inhibition) and a no-enzyme control (100% inhibition) should be included.

-

Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration is typically at or below the Km for each specific kinase, often around 10 µM).

-

Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

c-Met Autophosphorylation Assay in GTL-16 Cells (Western Blot)

This assay assesses the ability of this compound to inhibit the constitutive autophosphorylation of c-Met in the GTL-16 gastric carcinoma cell line, which has an amplified MET gene.

-

Materials:

-

GTL-16 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-